Product packaging for 2-Carboxyindole-3-butyric acid(Cat. No.:CAS No. 31529-29-0)

2-Carboxyindole-3-butyric acid

Cat. No.: B11867047
CAS No.: 31529-29-0
M. Wt: 247.25 g/mol
InChI Key: IAFOXRHFSQERNU-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Compounds and Carboxylic Acid Derivatives in Chemical and Biological Sciences

The indole nucleus, a fused ring system composed of a benzene (B151609) and a pyrrole (B145914) ring, is a foundational structure in a vast number of natural and synthetic molecules with significant biological and chemical importance. nih.govjchr.org Indoles are among the most widely distributed heterocyclic compounds in nature and are integral to fundamental biochemical processes. nih.gov The amino acid tryptophan, for instance, contains an indole ring and serves as a biosynthetic precursor to a wide array of metabolites, including the neurotransmitter serotonin (B10506). nih.gov The versatility of the indole scaffold makes it a "privileged" structure in medicinal chemistry, frequently utilized as a building block in drug discovery to create compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. jchr.orgnih.gov

Similarly, carboxylic acids and their derivatives are a cornerstone of organic chemistry, characterized by the presence of a carboxyl (-COOH) group. numberanalytics.comrroij.com These compounds are abundant in nature, found in substances like acetic acid in vinegar and citric acid in fruits. solubilityofthings.com The reactivity of the carboxyl group allows for its conversion into a variety of derivatives, such as esters, amides, and acid chlorides, making them indispensable intermediates in organic synthesis. numberanalytics.comsolubilityofthings.com This versatility is crucial in industries ranging from pharmaceuticals to polymers. numberanalytics.com The combination of the indole nucleus and carboxylic acid functionalities, as seen in indole carboxylic acids, creates a class of compounds with unique chemical properties and significant potential in various scientific applications. researchgate.net

Structural Context and Nomenclature of 2-Carboxyindole-3-butyric Acid

This compound is an organic molecule with the chemical formula C₁₃H₁₃NO₄. ontosight.ai Its structure is defined by a central indole ring. A carboxylic acid group (-COOH) is attached at the 2-position of this indole nucleus, and a butyric acid side chain (-CH₂CH₂CH₂COOH) is attached at the 3-position. ontosight.ai

The systematic IUPAC name for this compound is 4-(2-carboxy-1H-indol-3-yl)butanoic acid. However, it is also referred to by other names, including 3-(3-carboxypropyl)-1H-indole-2-carboxylic acid. ontosight.aisielc.comuni.lu The presence of two carboxylic acid groups and the indole ring system dictates its chemical properties, including its reactivity and potential as a building block in more complex syntheses. ontosight.ai

Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.250 g/mol
InChI Key IAFOXRHFSQERNU-UHFFFAOYSA-N
LogP 2.35

Data sourced from SIELC Technologies. sielc.com

Reported Significance of this compound as a Chemical Intermediate

The primary significance of this compound in academic and industrial research lies in its role as a chemical intermediate. ontosight.ai It serves as a precursor for the synthesis of more complex indole derivatives. ontosight.ai

A key historical application of this compound is in the synthesis of Indole-β-butyric acid. A process patented in 1941 describes the synthesis of indole-α-carboxy-β-butyric acid through the reaction of oxalo-adipic ester with phenyl hydrazine. google.com This intermediate is then subjected to decarboxylation, typically through thermal treatment, to yield the final product, indole-β-butyric acid. google.comgoogleapis.com This multi-step synthesis highlights the utility of this compound's structure, where one of the carboxylic acid groups can be selectively removed to achieve the desired target molecule. google.com Such processes, involving the Fischer indole synthesis followed by decarboxylation, are established methods for producing substituted indoles. wikipedia.org

The compound's structure, featuring multiple reactive sites, allows it to be a versatile building block for creating a variety of indole-based molecules with potential applications in fields like pharmaceuticals and agriculture. ontosight.ai

Historical Context of Research on Indole Carboxylic Acids and Related Structures

The study of indole chemistry has its roots in the mid-19th century, originating from investigations into the natural dye indigo. jchr.org In 1866, Adolf von Baeyer achieved the synthesis of indole itself by reducing oxindole (B195798) with zinc dust. wikipedia.org This foundational work paved the way for the exploration of a vast family of related compounds.

A pivotal moment in the synthesis of substituted indoles was the development of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.org This reliable method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, and it remains a cornerstone for creating indoles with substituents at the 2- and 3-positions. wikipedia.org The synthesis of various indole-2-carboxylic acids was an early area of investigation, with publications dating back to the mid-20th century. acs.org

The Leimgruber–Batcho indole synthesis, first disclosed in a 1976 patent, provided another efficient and high-yielding route to indoles and their derivatives, becoming particularly popular within the pharmaceutical industry. wikipedia.orgirjmets.com Throughout the 20th century, interest in indole compounds, including indole carboxylic acids like indole-3-acetic acid (a plant hormone) and indole-3-butyric acid, intensified as their biological roles and synthetic potential became more apparent. nih.govpcbiochemres.comwikipedia.org This historical progression of synthetic methodologies has enabled the creation of a diverse array of indole carboxylic acids, which continue to be important targets in organic synthesis and medicinal chemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO4 B11867047 2-Carboxyindole-3-butyric acid CAS No. 31529-29-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31529-29-0

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

3-(3-carboxypropyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H13NO4/c15-11(16)7-3-5-9-8-4-1-2-6-10(8)14-12(9)13(17)18/h1-2,4,6,14H,3,5,7H2,(H,15,16)(H,17,18)

InChI Key

IAFOXRHFSQERNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCCC(=O)O

Origin of Product

United States

Chemical Synthesis and Derivatization of 2 Carboxyindole 3 Butyric Acid

Established Synthetic Routes to 2-Carboxyindole-3-butyric Acid

The creation of this compound often begins with the condensation of specific esters. A key process involves the condensation of an ester of oxalic acid with an ester of a higher dibasic aliphatic dicarboxylic acid to produce a tri-carboxylic acid ester. This intermediate is then reacted with phenylhydrazine (B124118). google.com

The Fischer indole (B1671886) synthesis is a cornerstone in the preparation of various indole derivatives, including the precursor to this compound. tcichemicals.combyjus.com This reaction involves the cyclization of arylhydrazones under acidic conditions. bhu.ac.inwikipedia.org The process is initiated by reacting a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to form the indole ring. byjus.comwikipedia.org For the synthesis of this compound, a suitable keto acid or its ester is used as the carbonyl-containing precursor. google.com

The synthesis of this compound involves several key precursors and specific reaction conditions. The following table outlines the typical reactants and conditions employed in its synthesis.

Precursor 1Precursor 2Condensing Agent/CatalystKey Reaction Steps
Ester of oxalic acidEster of a higher aliphatic dicarboxylic acidSodium ethylate or finely divided sodiumCondensation to form a tri-carboxylic acid ester. google.com
Tri-carboxylic acid esterPhenylhydrazineMineral acids (e.g., HCl)Condensation and Fischer ring closure. google.com
Phenylhydrazineα-Keto pimelic acidDilute alcoholFormation of Indole-α-carboxy-β-butyric acid half ethyl ester. google.com

The condensation of the esters is typically carried out in the presence of a strong base like alcohol-free sodium ethylate in a solvent such as ether or benzene (B151609). google.com The subsequent reaction with phenylhydrazine to effect the Fischer ring closure is performed in the presence of a mineral acid like hydrochloric acid. google.com This step is often accompanied by hydrolysis and partial decarboxylation. google.com

Chemical Transformation of this compound

A significant chemical transformation of this compound is its conversion to Indole-3-Butyric Acid (IBA), a compound with notable applications.

The conversion of this compound to Indole-3-Butyric Acid (IBA) is achieved through a decarboxylation reaction. drugfuture.com This process involves the removal of the carboxyl group at the 2-position of the indole ring. wikipedia.org The decarboxylation is typically effected by thermal treatment, such as heating the acid in a high-boiling solvent like tetralin (tetra-hydro-naphthalene). google.com One patented method describes heating the precursor to 225-230°C to release carbon dioxide and form IBA. google.com

The decarboxylation of heteroaromatic carboxylic acids, such as 2-carboxyindoles, is a reaction of significant interest. researchgate.net Generally, decarboxylation involves the removal of a carboxyl group and the release of carbon dioxide. wikipedia.org The stability of the resulting carbanion intermediate plays a crucial role in the reaction's feasibility. wikipedia.org For indole-3-carboxylic acids, studies have shown that the reaction can be catalyzed by acids and that the rate is influenced by the solvent. acs.org The mechanism often involves protonation of the indole ring, which facilitates the cleavage of the C-C bond of the carboxyl group. researchgate.netacs.org While specific mechanistic studies solely on this compound are not extensively detailed in the provided results, the general principles of heteroaromatic decarboxylation apply. researchgate.net

Synthetic Methodologies for Related 2-Carboxyindole Scaffolds

The 2-carboxyindole scaffold is a privileged structure in medicinal chemistry, leading to the development of various synthetic methodologies for its creation and functionalization. acs.orgresearchgate.net Tandem palladium-catalyzed N,C-coupling and carbonylation sequences have been developed for the synthesis of 2-carboxyindoles. acs.org Additionally, solid-phase synthesis techniques have been employed to create libraries of substituted 2-carboxyindoles, allowing for the efficient exploration of structure-activity relationships. aalto.fi These methods often involve attaching a suitable indole precursor to a solid support, followed by a series of reactions to build and functionalize the 2-carboxyindole core. aalto.fi

Palladium-Catalyzed C-H Activation and Benzylation of Indole-Carboxylic Acids

A significant advancement in the functionalization of indole systems is the use of palladium-catalyzed C-H activation. This method provides a direct route to append substituents to the indole core without the need for pre-functionalized starting materials. Research has demonstrated a domino protocol for the synthesis of bis(indolyl)methanes from the reaction of indole-carboxylic acids with benzyl (B1604629) alcohols in water. mdpi.comresearchgate.net This process involves a palladium-catalyzed C3–H bond activation and subsequent benzylation. mdpi.com

Mechanistic studies suggest that the reaction is initiated by the formation of an (η³-benzyl)palladium(II) complex from a Pd(0) species and benzyl alcohol. mdpi.com This complex then activates the C-H bond at the C3-position of the indole ring. mdpi.com Notably, the presence of a carboxylic acid group at the 2-position of the indole has been shown to act as a directing group, facilitating the C3–H palladation and leading to the desired product. mdpi.com In contrast, an indole with a 2-carboxylic acid ethyl ester did not yield the product, highlighting the crucial role of the free carboxylic acid. mdpi.com

The reaction is highly selective for the C3-position, with no C2- or N-benzylated products being formed. researchgate.net Water is a critical component of the catalytic system, aiding in the sp³ C-O bond activation and stabilizing the active Pd(II) cation species. mdpi.com

Table 1: Palladium-Catalyzed Benzylation of Indole-5-carboxylic Acid (1a) with Benzyl Alcohol (2a)

EntryCatalyst / LigandTemperature (°C)Time (h)Yield of 3a (%)Yield of 4a (%)
1Pd(OAc)₂ / TPPMS120167215
2Pd(OAc)₂ / TPPMS6016910
3Pd(OAc)₂ / TPPMSrt1600
4None601600
5PdCl₂ / TPPMS6016910
6Pd₂(dba)₃ / TPPMS6016930

Data sourced from mechanistic studies on the synthesis of bis(indolyl)methanes. researchgate.net 3a refers to the bis(indolyl)methane product and 4a to the C3-benzylated intermediate.

Chemoselective Functional Group Manipulations for 2-Aminopropyl-3-Indole Acid Derivatives

The synthesis of complex indole derivatives often requires the selective manipulation of multiple functional groups within the same molecule. A key example is the preparation of 2-aminopropyl-3-indole carboxylic acid homologues, which are valuable as synthetic intermediates. arkat-usa.orgresearchgate.net

A documented synthetic route begins with a diester, specifically 3-[(3-methoxycarbonylmethyl)-indol-2-yl] propionic acid methyl ester. arkat-usa.org A critical step in this pathway is the chemoselective hydrolysis of the ester function located at the C-2 position, yielding an ester acid. arkat-usa.org This selective hydrolysis allows for subsequent modifications at the newly freed carboxylic acid group while the other ester remains protected. arkat-usa.org

The carboxylic acid function can then be activated, for example with isobutylchloroformate, and reacted with various amines to form ester amides in good yields. arkat-usa.orgresearchgate.net The final step involves the chemoselective reduction of the amide group to an amine. Diborane dimethylsulfide complex is a reagent of choice for this transformation, as it can selectively reduce tertiary or benzyl amides to afford the desired amino esters. arkat-usa.orgresearchgate.net However, this selectivity is not always perfect, and over-reduction can sometimes occur. arkat-usa.org

Table 2: Synthesis of Ester Amides (4a-e) and Amino Esters (6b,d,e)

Amine (R¹R²NH)Product (Amide)Yield (%)Product (Amino Ester)Yield (%)
NH₃4a856a-
Benzylamine4b926b55
Methylamine4c886c-
N-Methylbenzylamine4d906d62
Dimethylamine4e866e75

Data sourced from the synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. arkat-usa.org

Solid-Phase Synthesis Techniques for Indole-2-Carboxylic Acid Esters

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, and it has been successfully applied to the synthesis of indole derivatives. This methodology involves attaching a starting material to a solid support (resin) via a linker, performing a series of reactions, and then cleaving the final product from the support. d-nb.info

The synthesis of indole-2-carboxylic acid esters on a solid phase has been achieved using palladium-catalyzed reactions. acs.org One approach involves the cyclization of immobilized enaminoesters, followed by transesterification to yield indole 2- or 3-carboxylates. acs.org Another effective method is the intramolecular palladium-catalyzed amination of immobilized N-substituted dehydrohalophenylalanines. acs.org Furthermore, tandem Heck-amination reactions have been used to convert immobilized N-acetyl-dehydroalanines into indolecarboxylates. acs.org

The choice of linker is crucial in solid-phase synthesis. It must be stable to the reaction conditions but allow for selective cleavage to release the final product. d-nb.info For syntheses targeting carboxylic acids, linkers like the Wang or Sasrin resins are often used, which can be cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) to liberate the carboxylic acid group. d-nb.info The development of diverse linkers has expanded the scope of solid-phase synthesis to produce a wide variety of functionalized molecules beyond simple peptides or acids. d-nb.info Alternative synthesis methods, such as microwave-assisted condensation in ionic liquids, have also proven effective for producing indole-2-carboxylic acid esters in high yields under mild conditions. scielo.br

Metabolic and Biosynthetic Pathways of 2 Carboxyindole 3 Butyric Acid

Role as a Biosynthetic Precursor for Endogenous Indole-3-Butyric Acid (IBA)

While the direct in vivo biosynthesis of 2-Carboxyindole-3-butyric acid and its subsequent conversion to Indole-3-Butyric Acid (IBA) in plants is not extensively documented in current scientific literature, a chemical pathway for this conversion has been established. A patented process outlines the production of IBA through the decarboxylation of this compound google.com. This process involves boiling the free acid in a solvent such as tetralin to induce decarboxylation, yielding IBA google.com.

In Vivo Formation and Accumulation

Currently, there is limited direct evidence from the reviewed scientific literature to confirm the in vivo formation and accumulation of this compound within plant tissues as a natural metabolic intermediate. The compound is recognized as a chemical entity with the molecular formula C13H13NO4 and is structurally related to the amino acid tryptophan ontosight.ai. Its synthesis is described through chemical methods involving appropriate indole (B1671886) derivatives and carboxylation reactions ontosight.ai.

Enzymatic Systems Involved in its Metabolism (e.g., Decarboxylases)

The specific enzymatic systems in plants responsible for the metabolism of this compound, particularly the decarboxylases that would convert it to IBA, remain to be fully elucidated. However, research on other indole carboxylic acids provides insights into relevant enzyme families. For instance, the UbiD family of reversible decarboxylases is known to be involved in a variety of microbial processes and acts on indole-3-carboxylic acid nih.gov. These enzymes are dependent on a prenylated flavin mononucleotide (prFMN) cofactor for their catalytic activity nih.gov. While this points to the existence of enzymes capable of decarboxylating indole structures, their specific action on this compound in a biological context requires further investigation. The process of decarboxylation, the removal of a carboxyl group, is a fundamental biochemical reaction. For example, heating indole-2-carboxylic acid above its melting point results in its decarboxylation to indole researchgate.net.

Comparative Analysis with Other Indole Carboxylic Acid Biosynthesis Pathways

To understand the potential role of this compound, it is useful to compare its proposed synthesis with the well-established biosynthetic pathways of other indole carboxylic acids.

Biosynthesis of Indole-3-Carboxylic Acid Derivatives from Tryptophan

The biosynthesis of many indole derivatives in plants, including the prominent auxin indole-3-acetic acid (IAA), originates from the amino acid tryptophan. In the model plant Arabidopsis thaliana, indolic secondary metabolites such as derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan through the intermediates indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN) nih.govresearchgate.netnih.gov.

Key enzymes in this pathway include:

Cytochrome P450 enzymes (CYP79B2 and CYP79B3): These enzymes catalyze the conversion of tryptophan to IAOx nih.gov.

CYP71B6: This enzyme can convert IAN into ICHO and ICOOH nih.govresearchgate.net.

ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1): This enzyme is involved in the oxidation of ICHO to ICOOH nih.govresearchgate.net.

The primary pathway for IAA biosynthesis from tryptophan involves the conversion of tryptophan to indole-3-pyruvate (IPA) by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes. Subsequently, the YUCCA (YUC) family of flavin monooxygenases converts IPA to IAA pnas.org.

Integration within Broader Indole Auxin Metabolic Networks

The metabolism of indole auxins is a complex and interconnected network designed to maintain hormonal balance, or homeostasis. This network involves biosynthesis, transport, and inactivation of auxin molecules researchgate.net. Indole-3-butyric acid (IBA) itself is a key player in this network, primarily acting as a precursor to the more active auxin, IAA frontiersin.org.

The conversion of IBA to IAA occurs through a process of β-oxidation within peroxisomes, which shortens the butyric acid side chain researchgate.netfrontiersin.org. This demonstrates that plants can modify the side chains of indole compounds to regulate auxin activity. While the direct conversion of this compound to IBA in vivo is not yet confirmed, its chemical synthesis pathway suggests a potential, though currently unproven, link to the auxin metabolic network. The regulation of auxin levels is critical for numerous developmental processes, and the existence of multiple pathways and precursor molecules like IBA highlights the robustness of this regulatory system nih.govwustl.edu. The transport of both IAA and IBA is also a critical component of this network, with evidence suggesting that they may utilize different transport proteins nih.gov.

Analytical Methodologies for 2 Carboxyindole 3 Butyric Acid Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2-Carboxyindole-3-butyric acid from complex mixtures. Various chromatographic methods offer different advantages in terms of resolution, speed, and scalability.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust method for the analysis of this compound. sielc.comsielc.com This technique separates compounds based on their hydrophobicity. A non-polar stationary phase is used in conjunction with a polar mobile phase. For this compound, a simple isocratic or gradient elution with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid is effective. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.comsielc.com

A typical RP-HPLC system for the analysis of this compound would include a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The separation is based on the hydrophobic interactions between the indole (B1671886) ring and the butyric acid side chain of the molecule with the stationary phase. The addition of an acid to the mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

Table 1: Typical RP-HPLC Parameters for this compound Analysis

ParameterValue
Column Newcrom R1 or similar C18 column
Mobile Phase Acetonitrile, Water, and Phosphoric Acid/Formic Acid
Detection UV-Vis
Application Separation, quantification, impurity analysis

This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to withstand higher pressures.

Methods developed for the HPLC analysis of this compound can be readily transferred to UPLC systems. sielc.comsielc.com The use of smaller particle columns (e.g., 3 µm or less) allows for much faster analysis times without compromising separation efficiency. sielc.comsielc.com UPLC is particularly advantageous when analyzing a large number of samples or when high-throughput screening is required. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly sensitive and selective platform for the quantification of this compound in complex biological matrices. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, cost-effective, and high-throughput method for the analysis of indole auxins, a class of compounds to which this compound belongs. nih.gov While specific HPTLC methods for this compound are not extensively documented, protocols for structurally similar compounds like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) can be adapted. nih.govnih.gov

In HPTLC, a sample is spotted onto a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase. For indole auxins, a mobile phase containing a mixture of a non-polar solvent, a moderately polar solvent, and an acid is often used to achieve good separation. After development, the separated spots are visualized under UV light or by spraying with a derivatizing agent. nih.gov Densitometric scanning is then used for quantification.

Table 2: Exemplary HPTLC System for Indole Auxin Analysis

ParameterDescription
Stationary Phase HPTLC silica gel plates
Mobile Phase e.g., n-butanol:glacial acetic acid:water (22:3:5 v/v/v) nih.gov
Derivatizing Agent Ninhydrin or other suitable reagent nih.gov
Detection Densitometry at a specific wavelength (e.g., 550 nm) nih.gov
Application Simultaneous estimation of multiple indole compounds

This technique is particularly useful for screening a large number of samples for the presence of indole compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, this compound, with its two carboxylic acid groups and a polar indole ring, is not directly amenable to GC analysis. Therefore, a crucial derivatization step is required to increase its volatility and thermal stability. gcms.cznih.gov

Common derivatization strategies for carboxylic acids include esterification and silylation. gcms.czsigmaaldrich.com For indole-butyric acid and related compounds, methylation to form the corresponding methyl esters is a widely used approach. nih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is another effective method to derivatize the acidic protons. sigmaaldrich.com

Once derivatized, the compound can be separated on a GC column, typically a non-polar or medium-polarity capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for definitive identification and quantification. The use of a stable isotope-labeled internal standard is recommended for accurate quantification. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS) is a highly sensitive and specific technique that measures the mass-to-charge ratio of ions. It is used for both the confirmation of the molecular weight of this compound and for its quantification, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS). sielc.comsielc.comnih.gov

The molecular formula of this compound is C₁₃H₁₃NO₄, which corresponds to a monoisotopic mass of approximately 247.08 g/mol . ontosight.aiuni.lu In mass spectrometry, the compound can be ionized using various techniques, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

Under ESI conditions, the compound can be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to produce a characteristic pattern of product ions. This fragmentation pattern provides structural information and is highly specific, making it ideal for quantitative analysis in complex matrices using techniques like selected reaction monitoring (SRM). nih.gov Predicted collision cross section (CCS) values can also aid in the identification of the compound. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺ 248.09174
[M+Na]⁺ 270.07368
[M-H]⁻ 246.07718
[M+H-H₂O]⁺ 230.08172
Data sourced from PubChem. uni.lu

The fragmentation of the this compound molecule in the mass spectrometer will follow predictable pathways, including the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid groups. The butyric acid side chain can also undergo characteristic fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of newly synthesized organic compounds, including derivatives of indole-3-butyric acid. hmdb.ca By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

In the case of synthesized indole derivatives, ¹H and ¹³C NMR spectra are recorded to confirm the successful synthesis and to characterize the final product. hmdb.caresearchgate.net For this compound, specific signals in the NMR spectrum would be expected to correspond to the distinct protons and carbons within the molecule.

The acidic protons of the two carboxylic acid groups are expected to be highly deshielded, appearing far downfield in the ¹H NMR spectrum, typically in the 10-12 ppm region. libretexts.org The protons on the indole ring would produce signals in the aromatic region, while the protons of the butyric acid chain would appear at lower chemical shifts. docbrown.info The specific splitting patterns of these signals, governed by spin-spin coupling, would provide further confirmation of the structure. libretexts.org

Similarly, in the ¹³C NMR spectrum, the carbonyl carbons of the two carboxylic acid groups would be strongly deshielded, absorbing in the range of 160-180 ppm. libretexts.org The carbons of the indole ring and the butyric acid chain would also give rise to characteristic signals, allowing for a complete assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid-COOH at C210-12160-180
Carboxylic Acid-COOH of butyric acid10-12160-180
AromaticIndole Ring Protons7-8110-140
AliphaticButyric Acid Chain Protons2-420-40

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Development of Specialized Sensor Technologies for Indole Auxins

The development of sensitive and selective sensors for the detection of indole auxins is an active area of research, driven by the need for real-time monitoring of these important plant hormones. While specific sensors for this compound are not detailed, the technologies developed for closely related indole auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) are highly relevant.

Recent advancements have focused on creating biosensors and chemical sensors capable of detecting low concentrations of auxins in complex biological matrices. These technologies offer significant advantages over traditional analytical methods, which often require extensive sample preparation.

One promising approach involves the use of fluorescent sensor chips based on molecularly imprinted polymers (MIPs). libretexts.org These sensors are fabricated by creating polymer coatings on a quartz chip with cavities that are complementary in shape and functionality to the target molecule, in this case, indole-3-butyric acid. libretexts.org The binding of the target molecule to these imprinted sites results in a change in fluorescence, allowing for its quantification. libretexts.org These MIP-based sensors have demonstrated high selectivity, being able to distinguish the template molecule from its structural analogues. libretexts.org

Another cutting-edge development is the creation of nanosensors for the real-time measurement of auxins in living plants. Researchers have developed a near-infrared (NIR) fluorescent nanosensor for the direct and non-destructive measurement of indole-3-acetic acid. This technology utilizes single-walled carbon nanotubes wrapped in a specific polymer that recognizes IAA, leading to a change in NIR fluorescence intensity upon binding.

Genetically encoded biosensors have also been developed, particularly in yeast, to detect a wide range of auxin concentrations. bmrb.io These biosensors are based on the plant's own auxin perception machinery, which is reconstituted in yeast cells. bmrb.io The binding of auxin triggers a signaling cascade that results in a measurable output, such as the expression of a fluorescent reporter protein. bmrb.io These ratiometric biosensors are designed to minimize variations in measurements, providing more precise quantification of auxin levels. bmrb.io

Table 2: Overview of Specialized Sensor Technologies for Indole Auxins

Sensor Type Principle of Operation Target Analyte(s) Key Features
Fluorescent Sensor ChipMolecularly Imprinted Polymer (MIP) coatings on a quartz chip leading to fluorescence change upon binding. libretexts.orgIndole-3-butyric acid (IBA)High selectivity, simple fabrication. libretexts.org
NanosensorNear-infrared (NIR) fluorescent single-walled carbon nanotubes with a polymer for molecular recognition.Indole-3-acetic acid (IAA)Real-time, non-destructive monitoring in living plants.
Genetically Encoded BiosensorReconstitution of plant auxin perception machinery in yeast, leading to a fluorescent reporter output. bmrb.ioIndole-3-acetic acid (IAA) and other auxinsHigh sensitivity, ratiometric measurement to reduce noise. bmrb.io

Structure Activity Relationships Sar of 2 Carboxyindole Derivatives

Influence of Substituents on Biological Potency and Selectivity

Substitutions on the indole (B1671886) ring are a critical determinant of the biological activity of 2-carboxyindole derivatives. The position and nature of the substituent can profoundly affect the compound's interaction with its target.

Halogenation, in particular, has been shown to be a key strategy for enhancing potency. Studies on indole-2-carboxamide derivatives as allosteric modulators for the CB1 receptor have highlighted the importance of an electron-withdrawing group at the C5-position. nih.govacs.org For instance, the introduction of a chlorine atom at the C5 position of the indole ring is a feature of the prototypical allosteric modulator ORG27569 and is considered significant for its activity. acs.org

In the context of HIV-1 integrase inhibitors, substitutions at the C6 position of the indole core have been explored. Research has demonstrated that introducing a C6-halogenated benzene (B151609) ring can increase the inhibitory activity against the enzyme. nih.govresearchgate.net This enhancement is attributed to the potential for the halogenated ring to form beneficial interactions, such as π–π stacking with viral DNA, within the active site of the integrase. researchgate.net The structure-activity relationship reveals that these substitutions contribute to a more effective binding conformation. nih.gov

The following table summarizes the effect of halogenation on the activity of selected indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.

CompoundC6-SubstitutionIC50 (µM)
17b 4-Fluorobenzylamino0.21
20a 4-Fluorobenzyl0.13
20b 4-Chlorobenzyl0.15
Data sourced from studies on novel HIV-1 integrase strand transfer inhibitors. mdpi.com

The nature of the substituent at the C3 position of the indole ring, which is adjacent to the C2-carboxylic acid, plays a crucial role in modulating biological activity. The length and composition of this side chain can significantly impact binding affinity and functional potency.

In the development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, it was found that introducing a long branch at the C3 position of the indole core improved the interaction with a hydrophobic cavity near the enzyme's active site. nih.govnih.govmdpi.com This structural modification led to a marked increase in the inhibitory effect, as exemplified by derivative 20a , which incorporates a 4-fluorobenzyl group at C3 and exhibits a potent IC50 value of 0.13 μM. nih.govmdpi.com

Similarly, for indole-2-carboxamide allosteric modulators of the CB1 receptor, the length of a linear alkyl group at the C3 position is critical. acs.org Studies have shown that increasing the alkyl chain length from ethyl to n-propyl, n-butyl, and n-pentyl can significantly enhance binding cooperativity. acs.org However, there appears to be an optimal length, as further increasing the chain to n-heptyl or n-nonyl did not lead to improved allosteric effects. acs.org This suggests that the C3 side chain must be of a specific length to achieve the most favorable interaction with the allosteric binding pocket of the receptor. acs.org

The table below illustrates the impact of C3 side chain length on the allosteric modulation of the CB1 receptor.

CompoundC3-Alkyl GroupBinding Cooperativity (α)
Derivative with Ethyl n-Ethyl6.9
Derivative with n-Pentyl (2) n-Pentyl17.6
Derivative with n-Propyl (12a) n-Propyl26.7
Data reflects the allosteric parameters of indole-2-carboxamide analogues for the CB1 receptor. acs.org

Conformational Analysis and Molecular Recognition Aspects

The three-dimensional conformation of 2-carboxyindole derivatives is fundamental to their ability to be recognized by and bind to their biological targets. The indole core and the C2 carboxyl group are key features in molecular recognition. nih.govmdpi.com

Research Gaps and Future Perspectives on 2 Carboxyindole 3 Butyric Acid

Elucidation of Potential Direct Biological Functions of 2-Carboxyindole-3-butyric Acid

A significant research gap exists in the understanding of the direct biological functions of this compound. Currently, there is a lack of dedicated studies investigating its intrinsic bioactivities. However, research on analogous indole-2-carboxylic acid derivatives provides a foundation for postulating potential areas of investigation.

Derivatives of the parent scaffold, indole-2-carboxylic acid, have demonstrated a range of biological effects, suggesting that this compound could also possess valuable pharmacological properties. For instance, certain indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. mdpi.comnih.govrsc.org Further studies on other derivatives have revealed their potential as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion. Additionally, some 2-carboxyindole derivatives have shown promise as selective anti-leukemic agents.

These findings underscore the importance of initiating comprehensive biological screening of this compound to determine if it shares any of these activities or possesses novel biological functions. Future research should focus on a broad-based screening approach to identify its molecular targets and elucidate its mechanism of action.

Advanced Synthetic Strategies for Complex 2-Carboxyindole Architectures

While a specific, detailed synthetic route for this compound has been described in patent literature, the exploration of more advanced and versatile synthetic strategies is a crucial area for future research. The existing method involves a Fischer indole (B1671886) synthesis approach. While effective, the development of more modular and efficient synthetic methodologies would be highly beneficial for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Future synthetic efforts could focus on modern organic chemistry techniques to functionalize the indole core of this compound. Methodologies such as C-H activation, cross-coupling reactions, and late-stage functionalization could provide access to novel analogs with diverse substitution patterns on the aromatic ring and the butyric acid side chain. The development of such strategies would not only facilitate a deeper understanding of the SAR of this class of compounds but also enable the synthesis of more complex and potentially more potent bioactive molecules.

Table 1: Potential Advanced Synthetic Methodologies for 2-Carboxyindole Architectures

Synthetic StrategyPotential Application for this compound DerivativesKey Advantages
Palladium-catalyzed Cross-CouplingIntroduction of aryl, heteroaryl, or alkyl groups at various positions of the indole ring.High efficiency, broad substrate scope, and good functional group tolerance.
C-H Activation/FunctionalizationDirect modification of C-H bonds on the indole nucleus without the need for pre-functionalization.Atom economy, step efficiency, and access to novel chemical space.
Photoredox CatalysisMild and selective functionalization of the indole core and side chain under visible light irradiation.Environmentally friendly, high selectivity, and access to unique reaction pathways.
Flow ChemistrySafer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates.Improved safety, scalability, and process control.

Development of High-Throughput Screening Assays for Novel Bioactive this compound Derivatives

A major hurdle in exploring the therapeutic potential of this compound and its derivatives is the absence of dedicated high-throughput screening (HTS) assays. The development of such assays is paramount for efficiently screening large libraries of compounds to identify those with desired biological activities.

Future research should prioritize the design and validation of robust and reliable HTS assays tailored to potential targets of 2-carboxyindole derivatives. These could include biochemical assays to measure enzyme inhibition (e.g., for kinases, proteases, or metabolic enzymes) or cell-based assays to assess effects on specific signaling pathways, cell proliferation, or cytotoxicity. The availability of such HTS platforms would significantly accelerate the discovery of novel bioactive derivatives of this compound.

Table 2: Potential High-Throughput Screening Assay Formats

Assay TypePrinciplePotential Application for 2-Carboxyindole Derivatives
Fluorescence Polarization (FP)Measures the change in polarization of fluorescently labeled molecules upon binding to a target.Screening for inhibitors of protein-protein or protein-ligand interactions.
Enzyme-Linked Immunosorbent Assay (ELISA)Utilizes antibodies to detect and quantify a specific target protein or biomarker.Measuring the modulation of specific protein levels in response to compound treatment.
Cell-Based Reporter AssaysUses genetically engineered cells that express a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter.Screening for compounds that modulate specific signaling pathways.
High-Content Screening (HCS)Automated microscopy and image analysis to quantify multiple cellular parameters simultaneously.Assessing complex cellular phenotypes, such as apoptosis, cell cycle arrest, or morphological changes.

Comprehensive Mechanistic Studies of its Metabolic Transformations in Various Biological Systems

The metabolic fate of this compound in biological systems is completely unknown. Understanding the metabolic transformations of a compound is critical for its development as a therapeutic agent, as metabolism can significantly impact its efficacy, and pharmacokinetic profile.

Future research must focus on conducting comprehensive in vitro and in vivo metabolic studies. In vitro studies using liver microsomes, hepatocytes, and other relevant enzyme systems can identify the major metabolic pathways and the enzymes responsible for the transformation of this compound. Subsequent in vivo studies in animal models will be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is essential for predicting its behavior in humans and for designing derivatives with improved metabolic stability and pharmacokinetic properties. The metabolism of other indole derivatives, such as tryptophan, involves pathways like the kynurenine (B1673888) and serotonin (B10506) pathways, and it is conceivable that this compound might interact with or be metabolized by enzymes in these pathways. nih.govnih.govresearchgate.netresearchgate.net

Q & A

Q. What are the established synthetic pathways for 2-carboxyindole-3-butyric acid, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via decarboxylation of its precursor, as described in the reaction involving indole, γ-butyrolactone, and sodium hydroxide followed by acidification . Key factors affecting yield include reaction temperature (optimal range: 80–100°C), stoichiometric ratios of reactants, and pH control during acidification. Purity can be enhanced using recrystallization with ethanol-water mixtures or column chromatography (silica gel, chloroform/methanol eluent). Researchers should validate purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the indole ring (δ 7.2–7.8 ppm for aromatic protons) and carboxylic acid group (δ ~12.5 ppm).
  • FT-IR : Look for O-H stretch (2500–3300 cm1^{-1}) and C=O stretch (1680–1720 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in negative ion mode for molecular ion peak [M-H]^-.
  • HPLC : As above, with retention time calibration against certified reference materials .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent carriers like DMSO vs. aqueous buffers). To address this:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Dose-Response Analysis : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects.
  • Control Experiments : Include positive controls (e.g., indole-3-acetic acid) and account for solvent cytotoxicity .

Q. What experimental designs are optimal for studying the mechanism of action of this compound in plant hormone signaling?

Methodological Answer:

  • Genetic Models : Use Arabidopsis thaliana mutants (e.g., aux1 or tir1) to isolate specific signaling pathways.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to auxin-binding proteins (ABP1).
  • Transcriptomics : Perform RNA-seq on treated vs. untreated tissues to identify differentially expressed genes (e.g., SAUR, GH3 families) .

Q. How can computational methods enhance the understanding of this compound’s physicochemical properties?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-311+G(d,p)) to predict pKa and solubility.
  • Molecular Docking : Simulate interactions with target proteins (e.g., auxin receptors) using AutoDock Vina.
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

Methodological Answer:

  • Standardized Protocols : Document reaction parameters (time, temperature, stirring rate) using electronic lab notebooks.
  • Batch Testing : Synthesize derivatives in triplicate and characterize via LC-MS.
  • Open Data : Share raw NMR, HPLC, and bioassay data in repositories like Zenodo or Figshare .

Methodological Best Practices

Q. How should researchers document the use of this compound in publications to meet reproducibility standards?

Methodological Answer:

  • Chemical Details : Report CAS number (if available), purity (≥95%), supplier, and batch number.
  • Experimental Context : Specify biological models, solvent concentrations, and exposure durations.
  • Data Availability : Deposit spectral data (NMR, MS) in supplementary materials or public databases .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?

Methodological Answer:

  • Non-linear Regression : Fit data to Hill equation using GraphPad Prism to calculate EC50_{50}/IC50_{50}.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • PCA : Reduce dimensionality in omics datasets to identify key variables driving bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.